molecular formula C13H18 B13985954 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene CAS No. 36748-60-4

1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene

Cat. No.: B13985954
CAS No.: 36748-60-4
M. Wt: 174.28 g/mol
InChI Key: LRCMZPVVFRECQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene can be achieved through several methods. One common approach involves the hydrogenation of 1-isopropylnaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using catalysts such as Pd/C or Raney nickel under high pressure.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include isopropyl-substituted alcohols, ketones, carboxylic acids, and various halogenated or nitrated derivatives.

Scientific Research Applications

1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropylnaphthalene: A precursor to 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene, differing by the degree of hydrogenation.

    1-Methylnaphthalene: Similar structure but with a methyl group instead of an isopropyl group.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the isopropyl substitution, making it a simpler hydrogenated naphthalene derivative.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

36748-60-4

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H18/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-4,6,8,10,12H,5,7,9H2,1-2H3

InChI Key

LRCMZPVVFRECQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2=CC=CC=C12

Origin of Product

United States

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